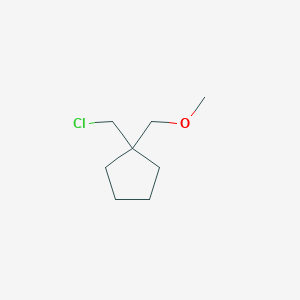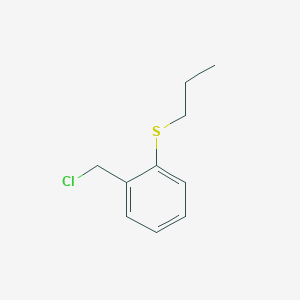
1-(Chloromethyl)-2-(propylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-(propylsulfanyl)benzene is an organic compound featuring a benzene ring substituted with a chloromethyl group and a propylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-(propylsulfanyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Major Products:
科学的研究の応用
1-(Chloromethyl)-2-(propylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-(propylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophile, readily undergoing substitution reactions. The propylsulfanyl group can be oxidized, affecting the compound’s overall reactivity and properties .
類似化合物との比較
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene
- 1-(Chloromethyl)-2-(ethylsulfanyl)benzene
- 1-(Chloromethyl)-2-(butylsulfanyl)benzene
Comparison: 1-(Chloromethyl)-2-(propylsulfanyl)benzene is unique due to the specific length and properties of the propylsulfanyl group. This affects its reactivity and the types of reactions it can undergo compared to its analogs with different alkyl chain lengths .
特性
分子式 |
C10H13ClS |
|---|---|
分子量 |
200.73 g/mol |
IUPAC名 |
1-(chloromethyl)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
InChIキー |
SZJDFLYYPUXLFK-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CC=CC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


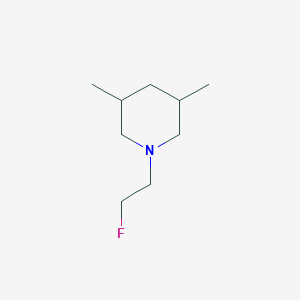
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
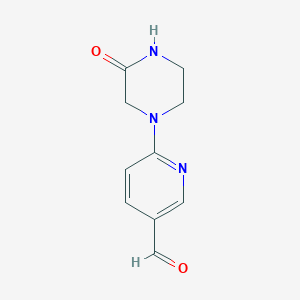
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)
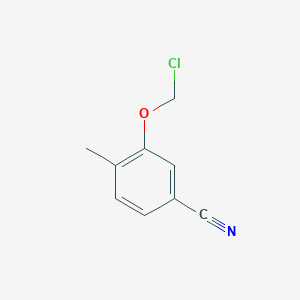
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)

![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
amine](/img/structure/B13189115.png)


